![molecular formula C7H15O4P B15165321 Phosphonic acid, [(2S)-oxiranylmethyl]-, diethyl ester CAS No. 288314-70-5](/img/structure/B15165321.png)
Phosphonic acid, [(2S)-oxiranylmethyl]-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, [(2S)-oxiranylmethyl]-, diethyl ester is an organophosphorus compound that features a phosphonic acid group bonded to an oxiranylmethyl group and esterified with diethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphonic acid, [(2S)-oxiranylmethyl]-, diethyl ester can be synthesized through several methods. One common approach involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate ester. Another method is the Perkow reaction, which involves the reaction of a trialkyl phosphite with an α-halo ketone to yield the phosphonate ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of microwave-assisted synthesis has been explored to accelerate the reaction rates and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic acid, [(2S)-oxiranylmethyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include bromotrimethylsilane (BTMS) for silyldealkylation, followed by desilylation with water or methanol . Other reagents such as strong acids or bases may be used depending on the desired transformation.
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted phosphonates, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, [(2S)-oxiranylmethyl]-, diethyl ester has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of phosphonic acid, [(2S)-oxiranylmethyl]-, diethyl ester involves its interaction with molecular targets through its phosphonic acid group. This group can form strong bonds with metal ions and other electrophilic species, making it useful in catalysis and as a chelating agent . The oxiranylmethyl group can undergo ring-opening reactions, leading to the formation of various derivatives with different biological and chemical properties .
Vergleich Mit ähnlichen Verbindungen
Phosphonic acid, [(2S)-oxiranylmethyl]-, diethyl ester can be compared with other similar compounds such as:
Phosphoric acid esters: These compounds have similar ester groups but differ in their central phosphorus atom’s oxidation state and reactivity.
Phosphinic acid derivatives: These compounds have a different substitution pattern on the phosphorus atom, leading to different chemical and biological properties.
Eigenschaften
CAS-Nummer |
288314-70-5 |
|---|---|
Molekularformel |
C7H15O4P |
Molekulargewicht |
194.17 g/mol |
IUPAC-Name |
(2S)-2-(diethoxyphosphorylmethyl)oxirane |
InChI |
InChI=1S/C7H15O4P/c1-3-10-12(8,11-4-2)6-7-5-9-7/h7H,3-6H2,1-2H3/t7-/m0/s1 |
InChI-Schlüssel |
FUKXIMRHLZJUCG-ZETCQYMHSA-N |
Isomerische SMILES |
CCOP(=O)(C[C@@H]1CO1)OCC |
Kanonische SMILES |
CCOP(=O)(CC1CO1)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


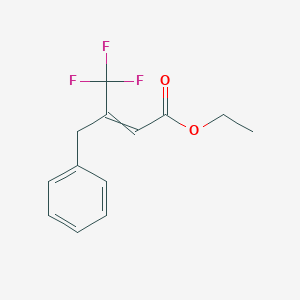
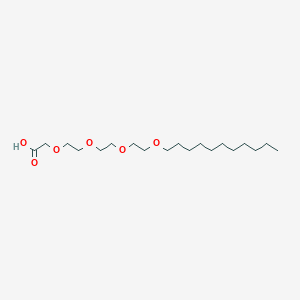
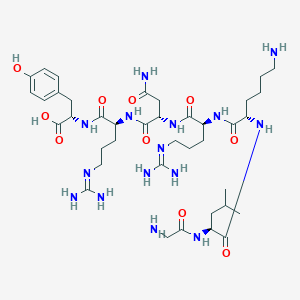
![8-Oxo-8-[(prop-2-en-1-yl)oxy]octanoate](/img/structure/B15165260.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-methylpropyl)-](/img/structure/B15165267.png)

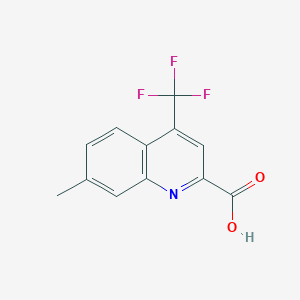
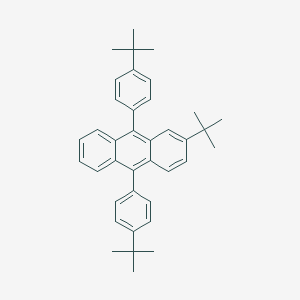
![2,2'-Methylenebis[4-methyl-3-(1-methylcyclohexyl)phenol]](/img/structure/B15165298.png)
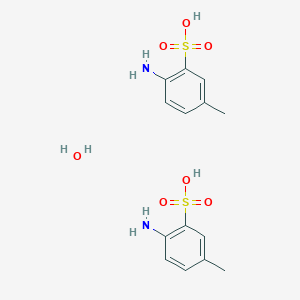
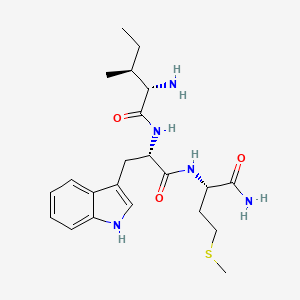
![Methyl 6,7-dioxabicyclo[3.2.2]nona-2,8-diene-3-carboxylate](/img/structure/B15165305.png)
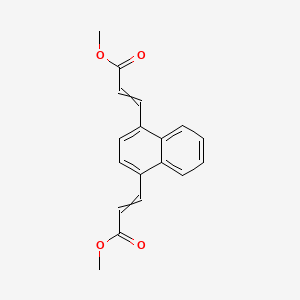
![N-{4-[3-(1-Benzofuran-2-yl)propanoyl]phenyl}methanesulfonamide](/img/structure/B15165316.png)
